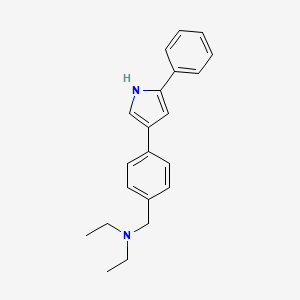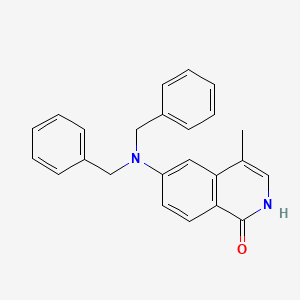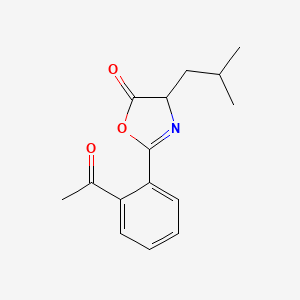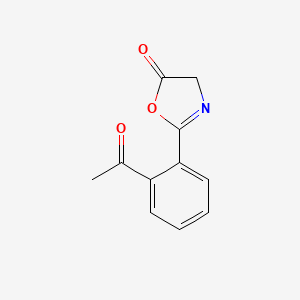![molecular formula C35H54O2P2 B12880539 (4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(Diisopropylphosphine)](/img/structure/B12880539.png)
(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(Diisopropylphosphine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(Diisopropylphosphine) is a complex organic compound known for its unique structural properties. It is characterized by the presence of two chroman units connected via a spiro linkage, with multiple methyl groups and diisopropylphosphine substituents. This compound is often used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(Diisopropylphosphine) typically involves the reaction of chroman derivatives with diisopropylphosphine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction mixture is heated to a specific temperature to facilitate the formation of the spiro linkage and the attachment of the diisopropylphosphine groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(Diisopropylphosphine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding alcohols or hydrocarbons .
科学的研究の応用
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(Diisopropylphosphine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(Diisopropylphosphine) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. It may also interact with biological macromolecules, affecting their structure and function .
類似化合物との比較
Similar Compounds
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diylbis(diphenylphosphine)): Similar structure but with diphenylphosphine groups instead of diisopropylphosphine.
(4,4,4’,4’,7,7’-Hexamethyl-2,2’-spirobi[chroman]-6,6’-diol): Similar spirobi[chroman] core but with hydroxyl groups instead of phosphine groups
Uniqueness
The uniqueness of (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(Diisopropylphosphine) lies in its specific combination of chroman units and diisopropylphosphine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C35H54O2P2 |
|---|---|
分子量 |
568.7 g/mol |
IUPAC名 |
[8'-di(propan-2-yl)phosphanyl-4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[3H-chromene]-8-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C35H54O2P2/c1-21(2)38(22(3)4)29-17-25(9)15-27-31(29)36-35(19-33(27,11)12)20-34(13,14)28-16-26(10)18-30(32(28)37-35)39(23(5)6)24(7)8/h15-18,21-24H,19-20H2,1-14H3 |
InChIキー |
VDBLNRBASCNICA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)P(C(C)C)C(C)C)OC3(CC2(C)C)CC(C4=C(O3)C(=CC(=C4)C)P(C(C)C)C(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



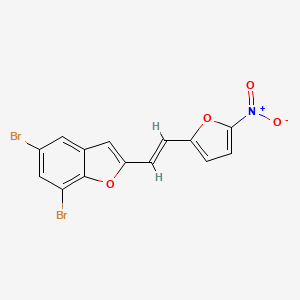
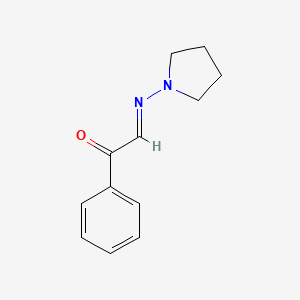
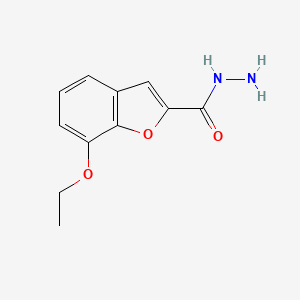
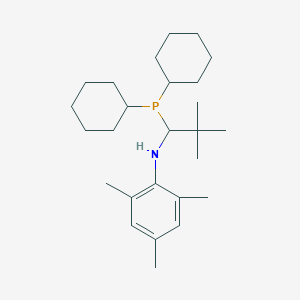

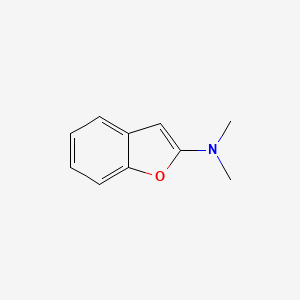

![N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B12880527.png)

